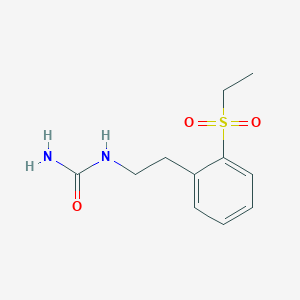
2-(2-Ethylsulfonylphenyl)ethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylsulfonylphenyl)ethylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylsulfonyl group attached to a phenyl ring, which is further connected to an ethylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylsulfonylphenyl)ethylurea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.
Industrial Production Methods
For industrial production, the synthesis of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . This method is widely used due to its efficiency and the high yields obtained.
化学反応の分析
Types of Reactions
2-(2-Ethylsulfonylphenyl)ethylurea undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
2-(2-Ethylsulfonylphenyl)ethylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antinociceptive effects.
Medicine: Explored for its potential therapeutic applications, particularly in pain management.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Ethylsulfonylphenyl)ethylurea involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of N-acylethanolamine acid amidase (NAAA), which plays a role in the degradation of lipid messengers involved in pain and inflammation . By inhibiting NAAA, the compound can exert antinociceptive effects, reducing pain and inflammation.
類似化合物との比較
2-(2-Ethylsulfonylphenyl)ethylurea can be compared with other similar compounds, such as:
Sulfonylureas: These compounds share the sulfonylurea moiety and are widely used as antidiabetic agents.
Ethylurea derivatives: These compounds have similar structural features and are used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of the ethylsulfonyl and ethylurea groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it an important subject of study for researchers and industry professionals alike.
特性
IUPAC Name |
2-(2-ethylsulfonylphenyl)ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-2-17(15,16)10-6-4-3-5-9(10)7-8-13-11(12)14/h3-6H,2,7-8H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZUISICJMBCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
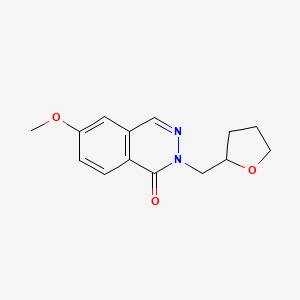
![1-[3-(Imidazo[1,2-a]pyrazin-8-ylamino)pyrrolidin-1-yl]-2-phenoxyethanone](/img/structure/B7416877.png)
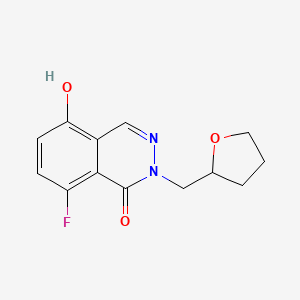
![sodium;(1R,2S)-2-[[(1R,2S)-2-(3-bromophenyl)cyclopropyl]carbamoyl]cyclopropane-1-carboxylate](/img/structure/B7416901.png)
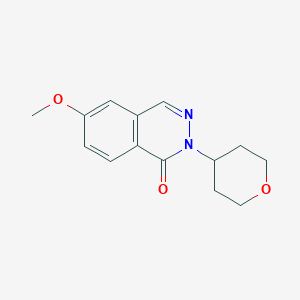
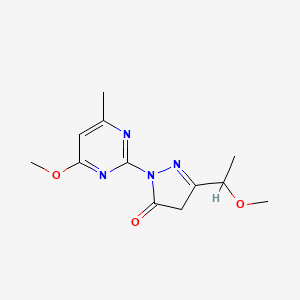
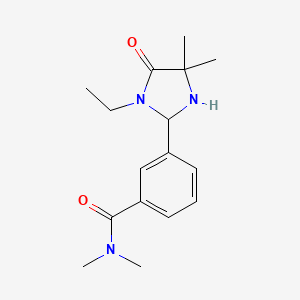
![2-(methoxymethyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7416917.png)
![5-Bromo-2-[(6-oxaspiro[2.5]octan-2-ylmethylamino)methyl]pyridin-3-ol](/img/structure/B7416922.png)
![Sodium;2-[(4-cyclobutyl-2-methylpyrazol-3-yl)methylcarbamoyl]-1-propan-2-ylcyclopropane-1-carboxylate](/img/structure/B7416928.png)
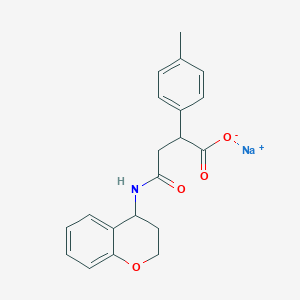
![1-[[1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B7416965.png)
![1-[6-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]pyridin-2-yl]ethanol](/img/structure/B7416978.png)
![sodium;3-[[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]carbamoyl]-5-methylhexanoate](/img/structure/B7416986.png)
